molecular formula C6H12N2 B127493 1,4-Diazabicyclo[2.2.2]octane CAS No. 280-57-9

1,4-Diazabicyclo[2.2.2]octane

Cat. No. B127493
CAS RN: 280-57-9
M. Wt: 112.17 g/mol
InChI Key: IMNIMPAHZVJRPE-UHFFFAOYSA-N
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Patent
US09376386B2

Procedure details

Ozone was delivered to an agitated solution of (3S,5R,6S)-3-allyl-5-(3-chlorophenyl)-6-(4-chlorophenyl)-1-((S)-1-(isopropylsulfonyl)-3-methylbutan-2-yl)-3-methylpiperidin-2-one (4.0 Kg, 7.27 mol) in a mixture of water (6 L) and acetonitrile (54 L) using a subsurface C22 Hastelloy sparger at 20° C. over the course of ten hours. An aqueous solution of sodium chlorite (80 wt %, 2.5 Kg, 29 mol) in water (14 L) was added over the course of 1 h, maintaining the temperature of the mixture below 40° C. The reaction mixture was agitated for 12 h and a solution of sodium bisulfite (3.0 Kg, 29 mol) in water (14 L) was added over the course of 2 h, maintaining the temperature of the reaction mixture below 40° C. The mixture was agitated for 1 h and the phases were separated. To the organic phases were added isopropyl acetate (IPAC) (20 L) and 1M aqueous sodium phosphate pH 6 (8 L). The mixture was agitated for 30 min and the phases were separated. The organic phase was washed with 1M aqueous sodium phosphate pH 6 (20 L) and with 1M aqueous sodium chloride (20 L). The mixture was distilled under reduced pressure to produce a distillate mass of 75 Kg while simultaneously adding isopropyl acetate (80 L). The water content of the solution by Karl Fisher was less than one percent. The organic phase was filtered. The solution was further distilled to a volume of approximately 16 L. The solution was heated to 55° C. and 1,4-diazabicyclo[2.2.2]octane (DABCO, 424 g, 3.65 mol) was added. (3S,5R,6S)-3-allyl-5-(3-chlorophenyl)-6-(4-chlorophenyl)-1-((S)-1-(isopropylsulfonyl)-3-methylbutan-2-yl)-3-methylpiperidin-2-one 1,4-diazabicyclo[2.2.2]octane (DABCO) salt seeds (136 g, 0.18 mol) were added as a slurry in isopropyl acetate and heptane (1/1, 800 mL). The mixture was agitated at 55° C. for 20 minutes and cooled to 20° C. over the course of 2 h. Heptane was added (16.8 L) over the course of 1 h and the mixture was agitated at 20° C. for 12 h. The product was filtered and the filter cake was washed once with a mixture of isopropyl acetate and heptane (2/3, 21 L) and once with a mixture of isopropyl acetate and heptane (1/4, 21 L). The product was dried under nitrogen to afford Compound A DABCO Salt (4.64 Kg) in 87% yield (100% liquid chromatography area percent (LCAP), 78.9 wt % Compound A). The compound A DABCO salt is a solvate of isopropyl acetate (IPAC) in accordance with Scheme 3. The Compound A DABCO Salt is the better performing purification control point to enhance the purity of the drug substance (Compound A). Typically, the purity of crude reaction mixtures of 97 to 99 liquid chromatography area percent purity can be improved to 100 liquid chromatography area percent purity (no impurity at greater level than 0.05 liquid chromatography area percent) using the crystallization of the DABCO salt. For comparison, enhancement of purity of the drug substance (Compound A) using Compound A Ethanolate as a control point allows for crude reaction mixtures of 97 to 99 liquid chromatography area percent purity to be improved to 99.5 to 99.6 liquid chromatography area percent purity (and multiple impurities are present in the filtered material at greater levels than 0.05 liquid chromatography area percent).
Quantity
424 g
Type
reactant
Reaction Step One
Name
(3S,5R,6S)-3-allyl-5-(3-chlorophenyl)-6-(4-chlorophenyl)-1-((S)-1-(isopropylsulfonyl)-3-methylbutan-2-yl)-3-methylpiperidin-2-one 1,4-diazabicyclo[2.2.2]octane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
800 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[N:1]12[CH2:8][CH2:7][N:4]([CH2:5][CH2:6]1)[CH2:3][CH2:2]2.N12CCN(CC1)CC2.[CH2:17]([C@@:20]1(C)[CH2:25][C@H:24]([C:26]2[CH:31]=[CH:30][CH:29]=[C:28]([Cl:32])[CH:27]=2)[C@@H:23]([C:33]2[CH:38]=[CH:37][C:36]([Cl:39])=[CH:35][CH:34]=2)[N:22]([C@@H:40]([CH:48]([CH3:50])[CH3:49])[CH2:41][S:42]([CH:45]([CH3:47])[CH3:46])(=[O:44])=[O:43])[C:21]1=[O:51])C=C.[C:53]([O:56]C(C)C)(=[O:55])[CH3:54]>CCCCCCC>[Cl:32][C:28]1[CH:27]=[C:26]([C@@H:24]2[C@@H:23]([C:33]3[CH:38]=[CH:37][C:36]([Cl:39])=[CH:35][CH:34]=3)[N:22]([C@@H:40]([CH:48]([CH3:50])[CH3:49])[CH2:41][S:42]([CH:45]([CH3:46])[CH3:47])(=[O:43])=[O:44])[C:21](=[O:51])[C@:20]([CH2:54][C:53]([OH:56])=[O:55])([CH3:17])[CH2:25]2)[CH:31]=[CH:30][CH:29]=1.[N:1]12[CH2:8][CH2:7][N:4]([CH2:5][CH2:6]1)[CH2:3][CH2:2]2 |f:1.2|

Inputs

Step One
Name
Quantity
424 g
Type
reactant
Smiles
N12CCN(CC1)CC2
Step Two
Name
(3S,5R,6S)-3-allyl-5-(3-chlorophenyl)-6-(4-chlorophenyl)-1-((S)-1-(isopropylsulfonyl)-3-methylbutan-2-yl)-3-methylpiperidin-2-one 1,4-diazabicyclo[2.2.2]octane
Quantity
0 (± 1) mol
Type
reactant
Smiles
N12CCN(CC1)CC2.C(C=C)[C@@]2(C(N([C@@H]([C@H](C2)C2=CC(=CC=C2)Cl)C2=CC=C(C=C2)Cl)[C@H](CS(=O)(=O)C(C)C)C(C)C)=O)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC(C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC(C)C
Step Four
Name
Quantity
800 mL
Type
solvent
Smiles
CCCCCCC
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
55 °C
Stirring
Type
CUSTOM
Details
The mixture was agitated at 55° C. for 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The organic phase was filtered
DISTILLATION
Type
DISTILLATION
Details
The solution was further distilled to a volume of approximately 16 L
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 20° C. over the course of 2 h
Duration
2 h
STIRRING
Type
STIRRING
Details
the mixture was agitated at 20° C. for 12 h
Duration
12 h
FILTRATION
Type
FILTRATION
Details
The product was filtered
WASH
Type
WASH
Details
the filter cake was washed once with a mixture of isopropyl acetate and heptane (2/3, 21 L) and once with a mixture of isopropyl acetate and heptane (1/4, 21 L)
CUSTOM
Type
CUSTOM
Details
The product was dried under nitrogen

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
ClC=1C=C(C=CC1)[C@H]1C[C@](C(N([C@@H]1C1=CC=C(C=C1)Cl)[C@H](CS(=O)(=O)C(C)C)C(C)C)=O)(C)CC(=O)O
Name
Type
product
Smiles
N12CCN(CC1)CC2
Measurements
Type Value Analysis
AMOUNT: MASS 4.64 kg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.